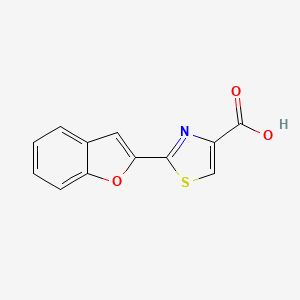

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSNHLPFXYDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling. One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized via a cyclization reaction involving α-haloketones and thiourea . The final coupling step involves the reaction of the benzofuran derivative with the thiazole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities that make it a candidate for drug development. Key areas of interest include:

1. Anticancer Activity

- Studies have indicated that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, thiazole-based compounds have shown effectiveness against various cancer types, including breast and colon cancer. The benzofuran moiety may enhance this activity through specific interactions with cellular targets.

Case Study Example :

A research study demonstrated that a thiazole derivative exhibited a significant reduction in tumor volume in xenograft models of breast cancer. The mechanism was proposed to involve the inhibition of specific signaling pathways associated with cell growth and survival.

2. Antimicrobial Properties

- The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Agrochemical Applications

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is also being investigated for its potential as an agrochemical agent.

1. Herbicidal Activity

- Research indicates that certain thiazole derivatives exhibit herbicidal properties, making them suitable candidates for developing new herbicides. The compound's structure allows for selective inhibition of plant growth pathways.

Case Study Example :

Field trials demonstrated that formulations containing this compound reduced weed populations significantly without harming crop yields, indicating its potential as a selective herbicide.

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material sciences.

1. Organic Electronics

- The compound may be used in the development of organic semiconductors due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.5 eV |

| Mobility | 0.05 cm²/V·s |

| Thermal Stability | Up to 300 °C |

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The benzofuran ring can intercalate into DNA, disrupting its function and leading to anti-tumor effects . The thiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound’s anti-viral activity may involve the inhibition of viral replication enzymes .

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Thiazole-4-carboxylic Acid Derivatives

Key Structural Insights :

- Benzofuran vs.

- Electron-Withdrawing Substituents : Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit higher molecular weights and altered electronic profiles, which may enhance binding to hydrophobic enzyme pockets .

Pharmacological Activity

AgrA Inhibition Potential

- This compound: Demonstrated strong binding affinity to AgrA in S.

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Identified as a co-inhibitor in the same study, suggesting that alkyl substituents on the phenyl ring retain AgrA affinity but may reduce steric hindrance compared to benzofuran .

Mechanistic Implications :

The benzofuran moiety’s fused ring system likely enhances interactions with AgrA’s hydrophobic binding pockets, while carboxylic acid groups facilitate hydrogen bonding with receptor residues .

Critical Observations :

Biological Activity

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a benzofuran moiety with a thiazole ring. This combination is known to confer various biological activities, making it a candidate for pharmaceutical applications. The molecular formula for this compound is C₁₁H₇N₃O₂S, with a molecular weight of approximately 233.25 g/mol.

Structural Characteristics

The compound's structure includes:

- Benzofuran Ring : Known for anti-tumor and anti-bacterial properties.

- Thiazole Ring : Commonly found in pharmaceuticals, associated with diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may be effective against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Initial findings suggest that it may interact with enzymes or receptors involved in inflammatory pathways. This interaction could position it as a therapeutic option for conditions characterized by inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.

- Antioxidant Activity : Similar benzofuran derivatives have been linked to antioxidant effects, which could contribute to their overall biological activity .

Synthesis and Evaluation

Recent studies have synthesized various derivatives of benzofuran-thiazole compounds, evaluating their biological activities. For example:

- A series of compounds were tested for their antimicrobial efficacy, with some exhibiting IC50 values significantly lower than standard antibiotics .

- A specific derivative showed an IC50 value of 3.2 ± 0.15 μM against Mycobacterium smegmatis, indicating strong potential for further development .

Comparative Analysis

The following table summarizes the biological activities reported for various derivatives related to this compound:

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | IC50 = 3.2 μM | Effective against Mycobacterium species |

| Compound B | Anti-inflammatory | Not specified | Potential target for inflammatory diseases |

| Compound C | Antioxidant | Not specified | Related to benzofuran derivatives |

| Compound D | Antifungal | MIC = 3.12 μg/mL | Effective against Candida albicans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.